molecular formula C13H22Cl2N2 B13487747 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Katalognummer: B13487747
Molekulargewicht: 277.23 g/mol
InChI-Schlüssel: PYAZZPSHDMFPSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a pyridinyl group, and a propan-1-amine moiety, making it a versatile molecule for synthetic and analytical purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is often introduced via nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Pyridin-3-yl)propan-1-amine: A related compound with similar structural features.

    Cyclopentylamine: Shares the cyclopentyl group but lacks the pyridinyl moiety.

    Pyridine derivatives: Various pyridine-based compounds with different substituents.

Uniqueness

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its combination of cyclopentyl, pyridinyl, and propan-1-amine groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse research applications.

Eigenschaften

Molekularformel

C13H22Cl2N2

Molekulargewicht

277.23 g/mol

IUPAC-Name

3-cyclopentyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-13(12-6-3-9-15-10-12)8-7-11-4-1-2-5-11;;/h3,6,9-11,13H,1-2,4-5,7-8,14H2;2*1H

InChI-Schlüssel

PYAZZPSHDMFPSN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCC(C2=CN=CC=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.